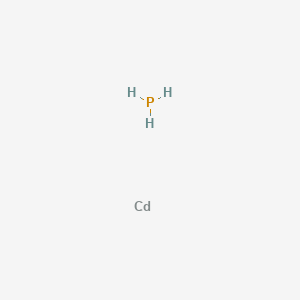
Cadmium;phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium phosphane is a chemical compound composed of cadmium and phosphane. Cadmium is a soft, bluish-white metal that is chemically similar to zinc and mercury. Phosphane, also known as phosphine, is a colorless, flammable, and toxic gas with the chemical formula PH₃. The combination of cadmium and phosphane results in a compound that has unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Cadmium phosphane can be synthesized through several methods. One common method involves the reaction of cadmium chloride with sodium phosphide in an inert atmosphere. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Another method involves the direct reaction of cadmium metal with phosphane gas at high temperatures.
Industrial Production Methods
In industrial settings, cadmium phosphane is often produced through the reduction of cadmium compounds with phosphane gas. This process requires precise control of temperature and pressure to ensure the formation of the desired product. The use of catalysts can also enhance the efficiency of the reaction and improve the yield of cadmium phosphane.
化学反応の分析
Types of Reactions
Cadmium phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Cadmium phosphane can be oxidized to form cadmium oxide and phosphoric acid. This reaction typically occurs in the presence of oxygen or other oxidizing agents.
Reduction: Cadmium phosphane can be reduced to form cadmium metal and phosphane gas. This reaction is often carried out using reducing agents such as hydrogen gas.
Substitution: Cadmium phosphane can undergo substitution reactions with halogens to form cadmium halides and phosphane derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of cadmium phosphane include oxygen, hydrogen, halogens, and various acids and bases. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of cadmium phosphane include cadmium oxide, cadmium halides, phosphoric acid, and phosphane derivatives. These products have various applications in different fields, including chemistry, biology, and industry.
科学的研究の応用
Cadmium phosphane has several scientific research applications due to its unique properties.
Chemistry: In chemistry, cadmium phosphane is used as a reagent in various synthetic reactions. It is also used in the preparation of cadmium-based catalysts for chemical transformations.
Biology: In biology, cadmium phosphane is used in studies related to the toxicity and environmental impact of cadmium compounds. It is also used in the development of biosensors for detecting cadmium ions in biological samples.
Medicine: In medicine, cadmium phosphane is studied for its potential use in cancer therapy. Research has shown that cadmium compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drugs.
Industry: In industry, cadmium phosphane is used in the production of semiconductors and photovoltaic cells. It is also used in the manufacture of pigments and coatings.
作用機序
The mechanism of action of cadmium phosphane involves its interaction with various molecular targets and pathways.
Molecular Targets: Cadmium phosphane can bind to proteins and enzymes, altering their structure and function. This binding can disrupt cellular processes and lead to toxicity.
Pathways Involved: Cadmium phosphane can induce oxidative stress by generating reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, leading to cell death. Additionally, cadmium phosphane can interfere with calcium signaling pathways, further contributing to its toxic effects.
類似化合物との比較
Cadmium phosphane can be compared with other cadmium and phosphane compounds to highlight its uniqueness.
Cadmium Compounds: Similar cadmium compounds include cadmium chloride, cadmium oxide, and cadmium sulfate. Compared to these compounds, cadmium phosphane has distinct properties due to the presence of the phosphane group.
Phosphane Compounds: Similar phosphane compounds include phosphane itself, diphosphane, and triphosphane. Cadmium phosphane differs from these compounds due to the presence of cadmium, which imparts unique chemical and physical properties.
List of Similar Compounds
- Cadmium chloride
- Cadmium oxide
- Cadmium sulfate
- Phosphane
- Diphosphane
- Triphosphane
特性
分子式 |
CdH3P |
|---|---|
分子量 |
146.41 g/mol |
IUPAC名 |
cadmium;phosphane |
InChI |
InChI=1S/Cd.H3P/h;1H3 |
InChIキー |
KXMBYLNCLXOBRV-UHFFFAOYSA-N |
正規SMILES |
P.[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12300861.png)
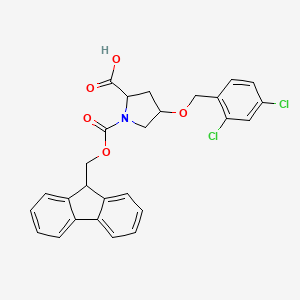
![3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12300865.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12300871.png)
![N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B12300874.png)
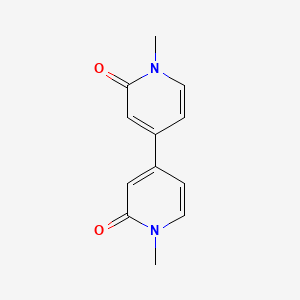
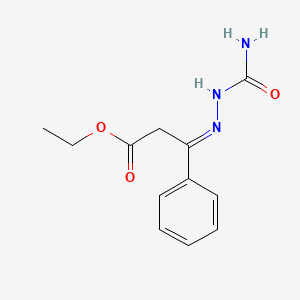
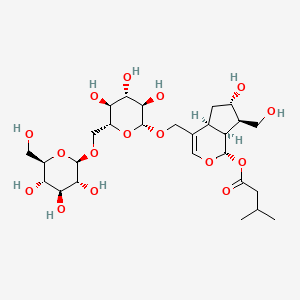
![1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12300896.png)
![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)

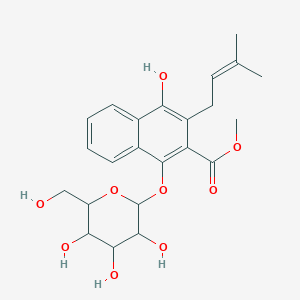
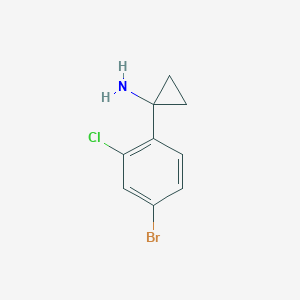
![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
